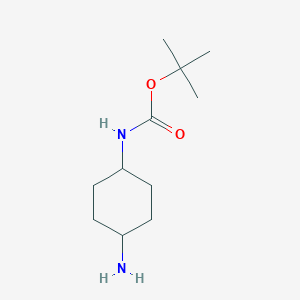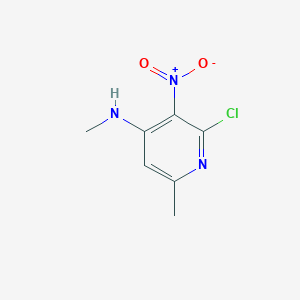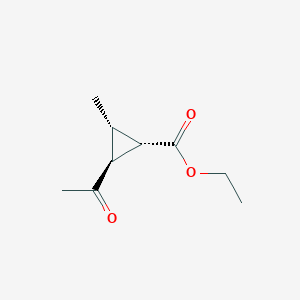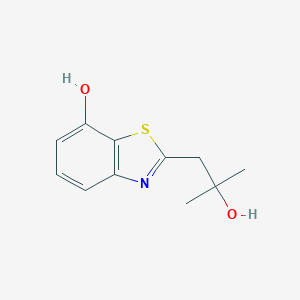
trans-N-Boc-1,4-cyclohexanediamine
概要
説明
Synthesis Analysis
The synthesis of trans-N-Boc-1,4-cyclohexanediamine and its derivatives typically involves chemoenzymatic methods or stereocontrolled syntheses. Quijada et al. (2009) demonstrated an efficient chemoenzymatic method to prepare optically active trans-N-Boc-cyclohexane-1,2-diamines, utilizing a reductive-amination of an aromatic aldehyde, N-methylation, and Boc group cleavage to achieve high yields of desired products (Quijada, González‐Sabín, Rebolledo, & Gotor, 2009). Additionally, stereocontrolled syntheses have been explored to create diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, employing Cbz-protected cyclohexene diamines and catalytic osmylation (Witiak, Rotella, Filppi, & Gallucci, 1987).
Molecular Structure Analysis
The molecular structure of trans-N-Boc-1,4-cyclohexanediamine derivatives is crucial for understanding their reactivity and physical properties. The structural analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within the molecule and the conformation of the cyclohexane ring. For instance, the stereochemistry of amino groups on the cyclohexanediamine ligand has been shown to modulate the expression of toxic effects in platinum(II) complexes, suggesting the importance of molecular structure in biological activity (D. Witiak et al., 1987).
Chemical Reactions and Properties
trans-N-Boc-1,4-cyclohexanediamine undergoes various chemical reactions, including acylation, alkylation, and complexation with metals, which are essential for its application in synthesis. For example, efficient isomeric enrichment in cocrystals with low molecular weight diols demonstrates the compound's ability to form selective interactions, highlighting its use in stereochemical separations and chiral resolutions (Scott, Hachiken, & Tanaka, 2008).
Physical Properties Analysis
The physical properties of trans-N-Boc-1,4-cyclohexanediamine , such as melting point, solubility, and crystallinity, are influenced by its molecular structure and the nature of its substituents. These properties are critical for its handling and application in synthesis protocols.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to participate in catalytic cycles, make trans-N-Boc-1,4-cyclohexanediamine a versatile intermediate in organic synthesis. Its role in facilitating enantioselective deprotonation and in forming complexes with transition metals underscores its utility in asymmetric synthesis and catalysis (Wiberg & Bailey, 2000).
科学的研究の応用
Chemoenzymatic Synthesis : Trans-N-Boc-cyclohexanediamine is utilized in the preparation of optically active cycloalkane-1,2-diamines through a chemoenzymatic method. These compounds are valuable starting materials for the synthesis of various primary–tertiary diamines (Quijada et al., 2009).
Formation of Tubular Constructs : This compound serves as a scaffold for anchoring N-protected tripeptides, leading to the formation of higher-order tubular superstructures. These structures demonstrate significant potential in the field of molecular self-assembly (Hanessian et al., 2008).
Kinetic Resolution Studies : The compound plays a role in the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation, demonstrating its importance in stereoselective synthesis (Shinisha & Sunoj, 2009).
Synthesis of β-Amino Acids : Trans-N-Boc-1,4-cyclohexanediamine is involved in synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides (Berkessel et al., 2002).
Cocrystallization for Isomeric Enrichment : It is used in cocrystallization with low molecular weight diols for significant isomeric enrichment of cyclohexanediamine enantiomers, illustrating its utility in crystallography and materials science (Scott et al., 2008).
Antitumor Activity in Platinum(II) Complexes : Trans-N-Boc-1,4-cyclohexanediamine derivatives are studied for their role in the antitumor activity of platinum(II) complexes. This research is significant in medicinal chemistry and cancer therapy (Noji et al., 1981).
Fluorescent Zinc Sensors : The compound is used to enhance fluorescence intensity and metal binding affinity in zinc sensors, showcasing its applications in analytical chemistry and biochemistry (Mikata et al., 2013).
Organocatalysis : Utilized as an organocatalyst for the enantioselective conjugate addition of aldehydes to maleimides, illustrating its role in asymmetric synthesis (Trillo et al., 2014).
Safety And Hazards
Trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
There is a high demand for the development of sustainable catalytic methodologies for known commodity chemicals from renewable resources such as lignocellulosic biomass . Trans-N-Boc-1,4-cyclohexanediamine has vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks . The ability to use RANEY® Ni and ammonia in this process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
特性
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939007 | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-N-Boc-1,4-cyclohexanediamine | |
CAS RN |
195314-59-1, 177906-48-8, 247570-24-7 | |
| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)











